

Application Notes & Protocols: Measuring Pga1 Gene Expression in *Candida albicans* using qPCR

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Compound of Interest

Compound Name: *Pga1*

Cat. No.: B148677

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Candida albicans is a significant fungal pathogen, particularly in immunocompromised individuals, and its ability to form biofilms is a major contributor to its virulence and drug resistance.[1][2][3] The cell wall protein **Pga1**, a glycosylphosphatidylinositol (GPI)-anchored protein, plays a crucial role in this process. Studies have shown that **Pga1** is necessary for proper adhesion, biofilm formation, cell wall rigidity, and resistance to oxidative stress.[1][2][4] Deletion of the **Pga1** gene leads to a significant reduction in biofilm formation and adhesion.[1][2] This makes **Pga1** a compelling target for the development of novel antifungal therapies aimed at disrupting biofilm integrity.

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for measuring gene expression levels.[5][6] By quantifying the amount of **Pga1** mRNA under different conditions (e.g., in the presence of a novel drug candidate), researchers can assess the compound's effect on this key virulence factor. This application note provides a detailed protocol for measuring **Pga1** gene expression in *C. albicans* using SYBR Green-based qPCR and the widely accepted $2^{-\Delta\Delta Ct}$ (Livak) method for relative quantification.[7][8]

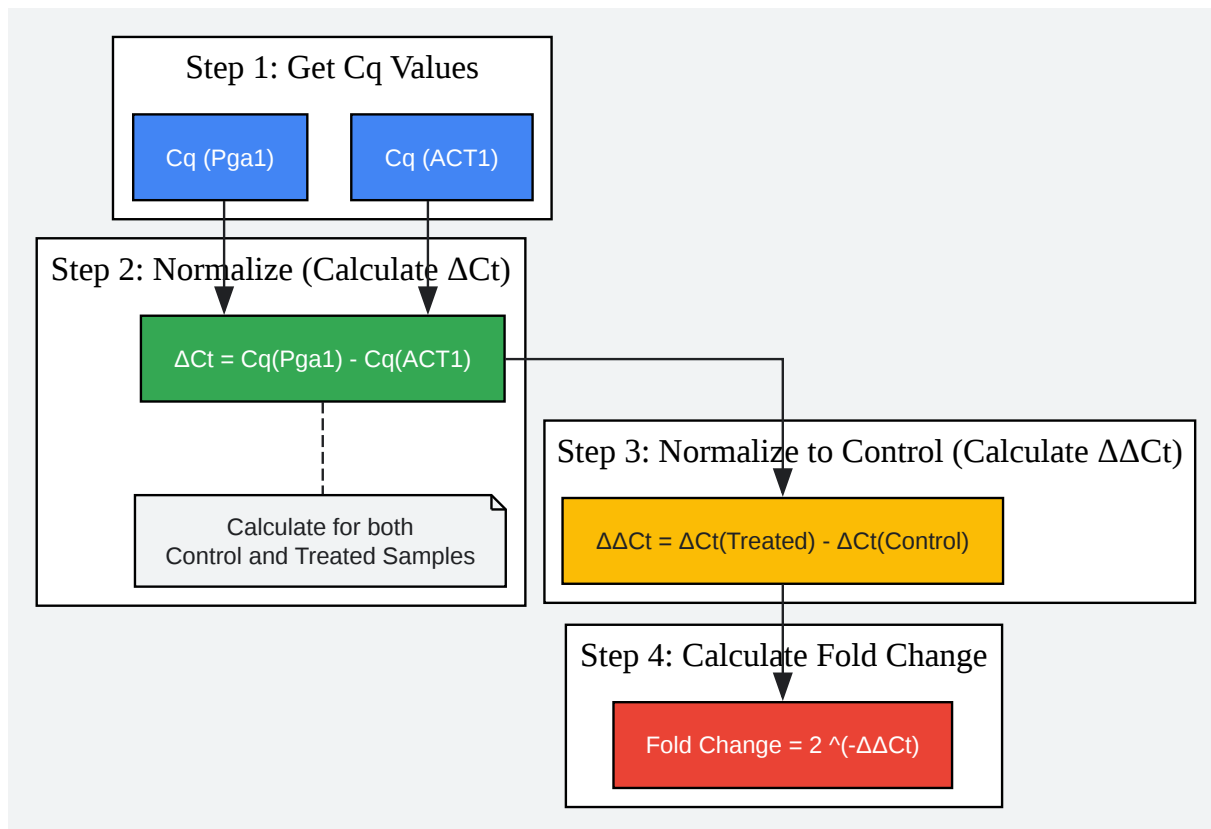
Principle of the Assay

The qPCR workflow involves several key stages:

- **RNA Isolation:** High-quality total RNA is extracted from *C. albicans* cultures (e.g., control vs. drug-treated).
- **cDNA Synthesis:** The isolated RNA is reverse transcribed into more stable complementary DNA (cDNA).
- **qPCR Amplification:** The cDNA is used as a template in a PCR reaction with specific primers for the **Pga1** gene and a stable reference (housekeeping) gene. A fluorescent dye (SYBR Green) binds to the double-stranded DNA produced during amplification, and the resulting fluorescence is measured in real-time.
- **Data Analysis:** The cycle threshold (Cq) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined. The relative expression of **Pga1** is calculated by normalizing its Cq value to that of the reference gene and comparing the treated sample to the untreated control.[\[5\]](#)[\[7\]](#)

Experimental Workflow & Key Methodologies

The entire process, from sample preparation to data analysis, follows a structured workflow to ensure reproducibility and accuracy.



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